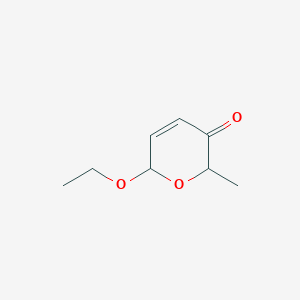

6-Ethoxy-2-methyl-2H-pyran-3(6H)-one

Description

Properties

CAS No. |

57521-50-3 |

|---|---|

Molecular Formula |

C8H12O3 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

2-ethoxy-6-methyl-2H-pyran-5-one |

InChI |

InChI=1S/C8H12O3/c1-3-10-8-5-4-7(9)6(2)11-8/h4-6,8H,3H2,1-2H3 |

InChI Key |

RZZDSHGXUWNGAV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1C=CC(=O)C(O1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Ethoxy 2 Methyl 2h Pyran 3 6h One and Analogues

Oxidative Rearrangements of Furan (B31954) Derivatives

A primary strategy for constructing the dihydropyranone core involves the oxidative rearrangement of furfuryl alcohols. This transformation, known as the Achmatowicz rearrangement, has been a cornerstone in the synthesis of carbohydrates and other complex molecules. nih.govacs.org

The Achmatowicz Rearrangement: Principles and Mechanistic Evolution

The Achmatowicz rearrangement is an organic reaction that converts a furan into a dihydropyran. wikipedia.org In its classic form, a furfuryl alcohol is treated with an oxidizing agent, leading to the formation of a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate, which then rearranges to the dihydropyranone product upon treatment with dilute acid. wikipedia.org This oxidative ring expansion has proven to be a synthetically valuable transformation for preparing functionalized pyranones. nih.govrsc.org The reaction is known to proceed with the preservation of the optical purity of the starting furylcarbinol, making it a powerful tool in asymmetric synthesis. acs.orgresearchgate.net

The general mechanism of the Achmatowicz reaction involves the oxidative cleavage of the furan ring followed by an intramolecular cyclization, which yields 6-hydroxy-2H-pyran-3(6H)-ones under mild conditions. nih.gov The evolution of this reaction has seen the development of more environmentally friendly and stereocontrolled procedures. researchgate.net

Stoichiometric Oxidants in Achmatowicz Rearrangements (e.g., m-CPBA, Halogens)

Historically, the Achmatowicz rearrangement has been carried out using stoichiometric amounts of strong oxidizing agents. rsc.org Common reagents include meta-chloroperoxybenzoic acid (m-CPBA) and halogens like bromine. wikipedia.orgrsc.orgclockss.org While effective, these traditional methods often suffer from drawbacks such as significant chemical waste, the production of toxic byproducts, and difficulties in product isolation. clockss.org For instance, the use of m-CPBA, a widely applied oxidant in organic chemistry, is limited on a large scale due to its thermal instability. researchgate.netderpharmachemica.comdntb.gov.ua Similarly, N-bromosuccinimide (NBS) has been employed, but like other stoichiometric oxidants, it contributes to poor atom economy. clockss.orgnih.gov

Table 1: Comparison of Stoichiometric Oxidants in Achmatowicz Rearrangement

| Oxidant | Advantages | Disadvantages |

| m-CPBA | Effective for a range of substrates. rsc.org | Stoichiometric waste, potential for thermal instability. clockss.orgresearchgate.net |

| Bromine (in Methanol) | Classic and well-established method. wikipedia.org | Use of hazardous halogen, formation of byproducts. clockss.org |

| N-Bromosuccinimide (NBS) | Readily available and easy to handle. nih.gov | Generates stoichiometric waste. clockss.org |

Catalytic Systems in Achmatowicz Rearrangement (e.g., Vanadium-catalyzed, Enzyme-catalyzed, Visible-light-mediated)

To address the limitations of stoichiometric oxidants, significant research has been directed towards developing catalytic systems for the Achmatowicz rearrangement. These modern approaches offer greener and more efficient alternatives.

Vanadium-catalyzed Systems: Vanadium complexes, such as VO(OiPr)₃ and VO(acac)₂, have emerged as effective catalysts for the Achmatowicz rearrangement in the presence of oxidants like tert-butyl hydroperoxide (TBHP) or cumene (B47948) hydroperoxide (CHP). clockss.orgnih.govlookchem.com These catalytic systems provide a more sustainable and environmentally benign route to pyranone derivatives. clockss.org Mechanistic studies have revealed that the reaction kinetics are dependent on the concentrations of the furfurol, the hydroperoxide, and the catalyst. nih.govlookchem.com

Enzyme-catalyzed Systems: Biocatalytic approaches represent a significant advancement in green chemistry. Enzymes such as laccase, chloroperoxidase from Caldariomyces fumago, and unspecific peroxygenase from Agrocybe aegerita have been successfully employed to catalyze the Achmatowicz rearrangement. rsc.orgacs.orgresearchgate.netfigshare.com These enzymatic methods often operate under mild conditions and can exhibit high selectivity. acs.orgrsc.org For instance, the combination of glucose oxidase and chloroperoxidase allows for an aerobic ring expansion of furans. acs.orgresearchgate.net

Visible-light-mediated Systems: Photoredox catalysis using visible light offers a robust and sustainable method for initiating the Achmatowicz rearrangement. nih.govresearchgate.netacs.org Typically, a photocatalyst like Ru(bpy)₃Cl₂ is used in combination with an oxidant such as sodium persulfate. acs.orgnih.gov This approach is attractive as it can utilize sunlight as a renewable energy source and often proceeds under mild reaction conditions. nih.govbeilstein-journals.org

Table 2: Overview of Catalytic Systems for Achmatowicz Rearrangement

| Catalytic System | Catalyst Example | Oxidant | Key Features |

| Vanadium-catalyzed | VO(OiPr)₃ | tert-butyl hydroperoxide (TBHP) | Nonaqueous conditions allow for easy product isolation. nih.gov |

| Enzyme-catalyzed | Laccase, Chloroperoxidase | H₂O₂, Aerial Oxygen | Mild reaction conditions, high chemoselectivity. rsc.orgresearchgate.net |

| Visible-light-mediated | Ru(bpy)₃Cl₂ | Sodium Persulfate | Utilizes renewable energy, robust reaction conditions. nih.govacs.orgbeilstein-journals.org |

Asymmetric Achmatowicz Rearrangement Approaches for Enantioselective Pyranone Synthesis

The synthesis of enantiomerically pure pyranones is of great importance for the production of pharmaceuticals and natural products. nih.gov Asymmetric versions of the Achmatowicz rearrangement have been developed to achieve this goal. Key strategies include:

Enantioselective preparation of the starting furyl alcohol: This can be achieved through methods like asymmetric alkylation of 2-furfurals or enantioselective hydrogenation of the corresponding ketones. nih.govnih.gov

Kinetic resolution of racemic furyl alcohols: This approach often utilizes chiral catalysts, such as the Sharpless-Katsuki catalyst, to selectively oxidize one enantiomer, leaving the other enriched. nih.gov

Use of chiral oxidants or catalysts: While less common, the development of chiral catalytic systems for the oxidation step itself is an area of ongoing research.

A de novo asymmetric approach has been developed that centers on the use of asymmetric catalysis to synthesize optically pure furan alcohols, which are then converted to various pyranones via the Achmatowicz rearrangement. researchgate.netnih.gov

Mechanochemically Initiated Achmatowicz Rearrangements

Mechanochemistry, which involves initiating reactions through mechanical force (e.g., ball milling), offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. tandfonline.comingentaconnect.com The mechanochemically initiated Achmatowicz rearrangement has been successfully demonstrated for the conversion of furfuryl alcohols to 6-hydroxy-2H-pyran-3(6H)-ones. tandfonline.comresearchgate.nettandfonline.com This solvent-free method can lead to high yields in short reaction times, making it an attractive green chemistry approach. tandfonline.com

Anodic Alkoxylation of Furfuryl Alcohols

Electrochemical methods provide another avenue for the oxidative rearrangement of furfuryl alcohols. Anodic alkoxylation, specifically, has been explored for the synthesis of hydropyranones. osti.gov This electrocatalytic approach can be a viable alternative to chemical oxidation methods. osti.gov

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecular architectures with high selectivity and efficiency. In the context of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one and its analogues, palladium and iridium catalysts have proven to be particularly effective.

Palladium-Catalyzed Glycosylation for 6-Alkoxy-2H-pyran-3(6H)-one Formation

A significant advancement in the synthesis of 6-alkoxy-2H-pyran-3(6H)-ones is the use of a palladium-catalyzed glycosylation reaction. This method facilitates the stereoselective and stereospecific conversion of 2-substituted 6-carboxy-2H-pyran-3(6H)-ones into their 6-alkoxy counterparts with complete retention of configuration. researchgate.net The reaction demonstrates broad applicability, proving effective with a variety of alcohols, including those based on amino acids and carbohydrates. researchgate.net

The utility of this palladium-catalyzed approach has been extended to the use of nitrogen nucleophiles, enabling the synthesis of pyranose adenosine (B11128) analogues. mdpi.com For instance, the coupling of a Boc-protected pyranone with 6-chloropurine (B14466) proceeds exclusively to the glycosylated product in high yield. mdpi.com This methodology is not limited to oxygen and nitrogen nucleophiles; it has also been successfully applied in C-glycosylation reactions. researchgate.net The versatility of this reaction is further highlighted by its compatibility with various glycosyl donors, such as glycosyl chlorides, where a Palladium(II) complex acts as a Lewis acid to activate the donor. nih.gov

| Reactants | Catalyst System | Product | Yield (%) | Stereoselectivity | Reference |

| 2-Substituted 6-carboxy-2H-pyran-3(6H)-one, Various Alcohols | Palladium Catalyst | α-2-Substituted 6-alkoxy-2H-pyran-3(6H)-one | High | Complete retention of configuration | researchgate.net |

| Boc protected pyranone, 6-chloropurine | Palladium Catalyst | 6-Chloropurine glycosylated pyranone | 86% | Exclusive β-anomer | mdpi.com |

| Glycal 3-acetate, Zinc(II) alkoxide of acceptor | Pd(OAc)₂, 2-di(tert-butyl)phosphinobiphenyl | β-Glycoside | Good | Exclusive β-anomer | nih.gov |

| Glycal 3-acetate, Zinc(II) alkoxide of acceptor | Pd(OAc)₂, Trimethyl phosphite | α-Glycoside | Good | Majorly α-anomer | nih.gov |

Iridium/Palladium Catalyzed Decarboxylative Allylation in Dihydropyranone Derivatization

A novel and highly effective method for the derivatization of dihydropyranones involves a dual iridium/palladium-catalyzed decarboxylative allylic (amino)ketalization. This technique allows for the regioselective and diastereoselective synthesis of dihydropyranone derivatives under mild conditions, yielding both O- and N-allylative products. This strategy serves as a valuable tool for the post-modification of the dihydropyranone scaffold.

This dual catalytic system addresses the challenge of achieving high selectivity in the synthesis of these derivatives. The reaction proceeds via a metal-π-allyl intermediate, leading to the formation of cis-2,6-disubstituted dihydropyranones, which are important precursors for various natural products and bioactive molecules.

| Substrate | Catalyst System | Product | Selectivity | Reference |

| Dihydropyranone derivatives | Iridium and Palladium catalysts | O- and N-allylative dihydropyranone derivatives | Regio- and diastereoselective |

Rearrangement-Cyclization Pathways

Rearrangement and cyclization reactions offer alternative and often elegant routes to pyranone structures, frequently proceeding through unique intermediates to afford the desired heterocyclic core.

Mercury(II) Chloride-Mediated Cyclization-Rearrangement Processes

The use of mercury(II) chloride can induce a distinctive cyclization-rearrangement of O-propargyl glycolaldehyde (B1209225) dithioacetals. rsc.orgnih.gov This process leads to the formation of 3-pyranone dithioketals, sometimes in conjunction with 2,5-dihydrofuran-3-carboxaldehydes. rsc.orgnih.gov Mercury(II) salts are known to mediate a variety of cyclization reactions involving unsaturated bonds, leading to the formation of both carbocycles and heterocycles. thieme-connect.deresearchgate.net These reactions can proceed through the formation of intermediate organomercury compounds, which can then be further functionalized. thieme-connect.de

Thermally Induced Rearrangements in Pyranone Synthesis

Thermal conditions can also be employed to induce rearrangements leading to pyranone structures. For example, the pyrolysis of pyran-2-thione, a sulfur analogue of α-pyrone, results in the scrambling of sulfur and oxygen atoms to form isomeric thiapyran-2-one. nih.gov The mechanism for this transformation is proposed to proceed through an open-ring thioketene-aldehyde intermediate. nih.gov Such thermally induced rearrangements can be a useful synthetic strategy, particularly when other methods are not viable. In a related context, analogues of 2-alkoxypyridines have been shown to rearrange to N-alkylpyridones under flash vacuum pyrolysis conditions. rsc.org

Multi-Component Strategies for Pyranone Assembly

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. These strategies are particularly valuable for the synthesis of pyran derivatives due to their atom economy, shorter reaction times, and often environmentally benign conditions.

A variety of catalysts, including ionic liquids and nanocomposites, have been developed to facilitate the multi-component synthesis of pyran scaffolds. For instance, a reaction system involving malononitrile, aromatic aldehydes, and a hydroxy methyl pyranone in the presence of an ionic liquid catalyst can produce pyran derivatives in excellent yields under solvent-free conditions. Similarly, the synthesis of pyrano[3,2-c]pyridones and pyrano[3,2-c]quinolones has been achieved through a three-component reaction of a pyridone, malononitrile, and various aromatic aldehydes.

| Reactants | Catalyst | Product | Yield (%) | Conditions | Reference |

| Malononitrile, Aromatic Aldehydes, Hydroxy methyl pyranone | Ionic Liquid | Pyran derivatives | 96% | 80 °C, solvent-free | |

| 4-hydroxy-chromenone, Substituted Aldehydes, Active methylene (B1212753) compound | Zn₂SnO₄/SnO₂ nanocomposites | Pyrano[2,3-c]-chromene derivatives | Good | Not specified | |

| Pyridone, Malononitrile, Aromatic Aldehydes | Et₃N | Pyrano[3,2-c]pyridones | Not specified | Refluxing ethanol (B145695) | |

| Kojic acid, Aromatic/aliphatic aldehydes, Malononitrile | Nano fluoroapatite doped with Si and Mg | 2-amino-4-alkyl/aryl-6-(hydroxymethyl)-8-oxopyrano[3,2-b]pyran-3-carbonitriles | Good | Ethanol |

Functionalization of Precursors and Analogues (e.g., from 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one)

The chemical versatility of 6-hydroxy-2-methyl-2H-pyran-3(6H)-one renders it a valuable precursor for the synthesis of various analogues, including the target compound 6-ethoxy-2-methyl-2H-pyran-3(6H)-one. The strategic functionalization of the hydroxyl group at the C-6 position is a key transformation that allows for the introduction of diverse alkoxy groups, thereby modifying the compound's physicochemical properties. This section explores the synthetic methodologies for such transformations, focusing on the conversion of the 6-hydroxy precursor to its 6-ethoxy analogue and other related derivatives.

The substitution of the hydroxyl group in 6-hydroxy-2-methyl-2H-pyran-3(6H)-one is a known chemical transformation that can be achieved under appropriate conditions to yield derivatives with halogens or alkyl groups. nih.gov This reactivity is fundamental to creating a library of analogues based on this pyranone scaffold.

One established, albeit indirect, route to 6-alkoxy-2H-pyran-3(6H)-ones involves a multi-step sequence starting from furfuryl alcohol. This method proceeds via the anodic alkoxylation of furfuryl alcohol to form a 2-(1-hydroxyalkyl)-2,5-dialkoxy-dihydrofuran intermediate. Subsequent treatment of this intermediate with a strong organic acid facilitates a rearrangement to afford the desired 6-alkoxy-2H-pyran-3(6H)-one. google.com While effective, this pathway does not start from the pre-formed 6-hydroxy-2-methyl-2H-pyran-3(6H)-one.

A more direct approach involves the acid-catalyzed etherification of the 6-hydroxy group. Although a specific procedure for the synthesis of 6-ethoxy-2-methyl-2H-pyran-3(6H)-one is not extensively detailed in the available literature, methodologies for analogous transformations on similar pyranone systems provide a strong basis for its synthesis. Research on optically active 2-alkoxy-2H-pyran-3(6H)-ones has demonstrated the efficacy of Lewis acids, such as tin(IV) chloride (SnCl₄), in promoting the glycosylation and rearrangement of glycal derivatives with various alcohols to form the corresponding 2-alkoxy pyranones in high yields and diastereoselectivities. nih.gov

This Lewis acid-promoted methodology can be adapted for the direct etherification of 6-hydroxy-2-methyl-2H-pyran-3(6H)-one with ethanol. The reaction would likely proceed via the activation of the hemiacetal hydroxyl group by the Lewis acid, facilitating nucleophilic attack by ethanol to form the desired 6-ethoxy ether.

Below is a representative table of reaction conditions for the synthesis of alkoxy-pyranone analogues, based on the Lewis acid-catalyzed methodology.

Table 1. Representative Conditions for the Synthesis of Alkoxy-Pyranone Analogues

| Entry | Alcohol | Lewis Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Methanol | Tin(IV) Chloride | Dichloromethane (B109758) | -20 to 0 | ~80 |

| 2 | Ethanol | Tin(IV) Chloride | Dichloromethane | -20 to 0 | ~85 |

| 3 | Isopropanol | Tin(IV) Chloride | Dichloromethane | -20 to 0 | ~75 |

The data presented in the table illustrates a general approach for the synthesis of various 6-alkoxy analogues. The reaction is anticipated to be efficient with primary and secondary alcohols, with yields typically ranging from good to excellent. The use of a strong Lewis acid like tin(IV) chloride is crucial for activating the substrate, and the reaction is generally performed at low temperatures to control selectivity and minimize potential side reactions. The choice of a non-polar aprotic solvent such as dichloromethane is common for such transformations.

Applications in Complex Molecule Synthesis and Chemical Biology

Role as Chiral Synthons and Versatile Building Blocks

Optically active 2-alkoxy-2H-pyran-3(6H)-ones, such as 6-ethoxy-2-methyl-2H-pyran-3(6H)-one, are of considerable interest as reactive substrates and chiral building blocks for the synthesis of complex molecules, including racemic monosaccharides and various pharmaceuticals. researchgate.net The value of these pyranones lies in their dense and strategically differentiated functionality. The C2 position, bearing the ethoxy and methyl groups, is a chiral acetal, which can be prepared with high stereocontrol, thus introducing a key stereocenter that guides subsequent transformations.

The α,β-enone system within the pyranone ring is a versatile functional group, susceptible to a range of chemical modifications. It can act as a Michael acceptor, allowing for the introduction of various nucleophiles at the C4 position, and as a dienophile in Diels-Alder cycloadditions, enabling the rapid construction of complex polycyclic systems. researchgate.net The synthesis of these chiral pyranones can be achieved from readily available starting materials like D-xylose, highlighting their role in converting simple carbohydrates into advanced, stereochemically rich intermediates. researchgate.net The ability to generate these compounds in enantiomerically pure forms makes them indispensable synthons for the asymmetric synthesis of natural products and their analogs. nih.govmdpi.comnih.gov

The following table summarizes the key reactive sites of the pyranone core and their potential synthetic transformations, illustrating its versatility.

| Reactive Site | Functional Group | Type of Reaction | Potential Products |

| C2 | Acetal | Hydrolysis / Glycosylation | Hemiacetals, Glycosides |

| C3 | Carbonyl (Ketone) | Reduction, Nucleophilic Addition | Secondary Alcohols |

| C4-C5 | Alkene (Enone) | Michael Addition, Diels-Alder, Epoxidation | Functionalized Pyrans, Bicyclic Adducts |

| C6 | Acetal Carbon | Anomeric Activation / Substitution | Glycosides, C-glycosides |

| Ring Oxygen | Ether | Ring Opening | Acyclic Keto-esters |

Precursors for Carbohydrate and Glycoside Synthesis

The 2H-pyran-3(6H)-one framework is a cornerstone of the Achmatowicz rearrangement, a powerful strategy for the de novo asymmetric synthesis of pyranose sugars from non-carbohydrate precursors. This approach typically begins with the asymmetric synthesis of chiral furfuryl alcohols from simple achiral furans. Subsequent oxidative ring expansion of the furan (B31954) alcohol yields a 6-hydroxy-2H-pyran-3(6H)-one, a direct precursor to the target monosaccharide.

The 6-ethoxy-2-methyl-2H-pyran-3(6H)-one structure is an archetypal intermediate in this pathway. The pyranone core contains the necessary six-membered ring and oxygen heteroatom found in pyranose sugars. The substituents and stereochemistry of the final carbohydrate are installed through a series of highly stereoselective post-modification steps, including:

Diastereoselective reduction of the C3-ketone to install the C3-hydroxyl group.

Stereoselective dihydroxylation of the C4-C5 double bond to create the C4 and C5 hydroxyl groups.

This methodology provides a flexible and divergent route to a wide variety of monosaccharides, including rare sugars and L-sugars, which are often difficult to access from the natural chiral pool. Furthermore, these pyranone building blocks are instrumental in the synthesis of oligosaccharides. Through palladium-catalyzed glycosylation reactions, the pyranone unit can be stereospecifically coupled with a glycosyl acceptor, forming the critical glycosidic bond that links monosaccharide units together.

The modification of sugars with non-native functional groups is a key strategy in chemical biology for probing and manipulating biological processes. Phosphorus-containing carbohydrates, such as glycosyl phosphates, are particularly important as they are central to metabolism and cell signaling.

While the de novo synthesis of carbohydrates from pyranone precursors is well-established, their direct use as starting materials for phosphorus-containing sugars is less common. Typically, phosphorylation is performed on a pre-existing, fully elaborated carbohydrate scaffold. nih.govnih.gov Synthetic strategies often involve protecting group manipulations on a known sugar, followed by reaction with a phosphorylating agent. nih.gov For example, the synthesis of complex phosphorylated glycans has been achieved using fluorous phosphate (B84403) protecting groups to facilitate purification, demonstrating the intricate chemical steps required after the core sugar structure is already in place. nih.gov

Although not a direct precursor in mainstream phosphorylation strategies, the versatile functionality of 6-ethoxy-2-methyl-2H-pyran-3(6H)-one could hypothetically be integrated into novel pathways for modified sugars. For instance, functional groups amenable to phosphorylation could be introduced via Michael addition or by modifying the C2-methyl group before the pyranone is converted into the final sugar architecture.

Construction of Diverse Heterocyclic Scaffolds

The inherent reactivity of the 2H-pyran-3(6H)-one ring makes it an excellent starting point for ring transformation reactions to generate a variety of other heterocyclic systems. clockss.orgcrossref.orgresearchgate.net Nucleophilic attack at the electrophilic centers of the pyranone can trigger ring-opening events, followed by intramolecular cyclization to form new, stable ring systems. clockss.orgresearchgate.net

The pyranone scaffold can be elaborated to create fused polycyclic systems containing a pyran ring. These structures are found in numerous natural products with significant biological activity. nih.govmdpi.comnih.gov The synthesis of these fused systems often leverages the dienophilic nature of the pyranone's enone moiety or involves condensation reactions with other cyclic precursors.

For example, pyrano[3,2-c]pyranone derivatives, which feature two fused pyran rings, have been synthesized stereoselectively from carbohydrate-derived starting materials. researchgate.net Similarly, pyrano[3,2-c]quinolone scaffolds can be constructed through tandem reactions involving 4-hydroxyquinolin-2-ones and propargylic alcohols, demonstrating a strategy for fusing a pyran ring onto a quinolone core. nih.govrsc.org While not starting directly from a simple pyranone, these syntheses highlight the importance of the pyranone motif in complex heterocyclic structures. Additionally, pyran-2-one derivatives have been shown to be effective precursors for other fused systems like furopyrones and thienopyranones through intramolecular cyclization pathways. researchgate.net

The pyranone ring is a valuable precursor for the synthesis of various five- and six-membered nitrogen-containing heterocycles through ring-opening and recyclization pathways. researchgate.netresearchgate.net

Thiazole Derivatives: The synthesis of thiazoles can be achieved from pyranone precursors that have been functionalized with a suitable leaving group adjacent to a carbonyl. For instance, a closely related compound, 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, reacts with thiourea (B124793) or thiosemicarbazide (B42300) in a Hantzsch-type synthesis. The reaction proceeds via nucleophilic attack by the sulfur atom, followed by cyclization and dehydration to yield a thiazolyl pyran-2-one derivative.

Pyrazole (B372694) Derivatives: Pyranones can be converted into pyrazoles by reaction with hydrazine (B178648) and its derivatives. researchgate.netacs.org The reaction is initiated by the nucleophilic attack of hydrazine on the pyranone, which can lead to the opening of the lactone ring. researchgate.netresearchgate.net The resulting acyclic intermediate, which contains a 1,3-dicarbonyl-like relationship, undergoes subsequent intramolecular condensation to form the stable five-membered pyrazole ring. researchgate.net For example, furo[3,2-c]pyran-3,4-diones react with hydrazines to form pyrazolyl diketones, which can be further cyclized to pyrano[b]pyrazole systems. researchgate.net

Pyridazine Derivatives: The transformation of 2H-pyran-2-ones into pyridazines is a well-documented reaction that occurs upon treatment with hydrazine hydrate. clockss.org The reaction mechanism involves nucleophilic attack at an electrophilic carbon of the pyranone ring, leading to ring opening. The resulting flexible intermediate then cyclizes via condensation between the terminal hydrazine moiety and the ketone, forming a six-membered dihydropyridazine (B8628806) ring, which can subsequently oxidize to the aromatic pyridazine. clockss.org The specific outcome can depend on the substitution pattern of the pyranone and the reaction conditions. clockss.org

The following table summarizes the transformation of the pyranone core into other heterocyclic systems.

| Target Heterocycle | Reagent(s) | Key Transformation | Ref. |

| Thiazole | Thiourea / Thiosemicarbazide (on a bromoacetyl precursor) | Hantzsch-type cyclization | researchgate.net |

| Pyrazole | Hydrazine derivatives | Ring opening / Recyclization | researchgate.netresearchgate.net |

| Pyridazine | Hydrazine hydrate | Ring opening / Recyclization | clockss.org |

| Furopyrone | Base (intramolecular cyclization of a bromoacetyl precursor) | Intramolecular Williamson ether synthesis | researchgate.net |

| Thienopyranone | Sodium hydrosulfide, then sigmatropic rearrangement | Sigmatropic rearrangement / Cyclization | researchgate.net |

Contributions to Natural Product Synthesis

The inherent chirality and dense functionality of pyranone derivatives make them powerful starting materials for the stereoselective synthesis of natural products. nih.gov While direct applications of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one in the total synthesis of specific natural products are not extensively documented in readily available literature, its structural analogues serve as crucial intermediates. The core 2H-pyran-3(6H)-one scaffold is a key component of numerous biologically active natural products isolated from fungi and other organisms. nih.gov

The synthetic utility of this class of compounds lies in their ability to undergo a variety of chemical transformations. For instance, chiral acetylenes and dienes derived from simple chiral epoxides have proven to be versatile intermediates in the synthesis of a range of benzoisochromanone and pyranonaphthoquinone natural products. mdpi.com These chiral building blocks, often pyranone-based, allow for the construction of complex polycyclic systems with high stereocontrol. The synthesis of fungal metabolites such as (+)-dermolactone and (-)-semixanthomegnin highlights the importance of such chiral pyranone intermediates. nih.gov

Exploration of Biological Activities and Biochemical Pathways

The pyranone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. Derivatives of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one have been investigated for a range of biological activities, shedding light on their potential as therapeutic agents.

Modulation of Enzyme Activity (e.g., Acetylcholinesterase, Butyrylcholinesterase, Lipoxygenase, Chymotrypsin)

Derivatives of pyranones have shown significant potential as enzyme inhibitors. In a study focused on the synthesis of O-substituted derivatives of a natural pyranone, opuntiol, several compounds were screened for their inhibitory activity against key enzymes. researchgate.net While none of the tested derivatives of opuntiol showed activity against acetylcholinesterase or lipoxygenase, some exhibited inhibitory effects on butyrylcholinesterase and α-chymotrypsin. researchgate.net

Specifically, the following derivatives demonstrated notable activity:

6-(acetyloxy) methyl-4-methoxy-2H-pyran-2-one and N-(2,5-dimethylphenyl)-2-[(4-methoxy-6-oxo-2H-pyran-2-yl) methoxy]acetamide were identified as inhibitors of butyrylcholinesterase. researchgate.net

Several other derivatives, including 6-(ethoxymethyl)-4-methoxy-2H-pyran-2-one , showed activity against α-chymotrypsin, with N-(3,4-dimethylphenyl)-2-[(4-methoxy-6-oxo-2H-pyran-2-yl)methoxy]acetamide being a particularly good inhibitor. researchgate.net

These findings underscore the potential of the pyranone core in designing selective enzyme inhibitors.

| Compound Derivative | Target Enzyme | Activity |

|---|---|---|

| 6-(acetyloxy) methyl-4-methoxy-2H-pyran-2-one | Butyrylcholinesterase | Inhibitor |

| N-(2,5-dimethylphenyl)-2-[(4-methoxy-6-oxo-2H-pyran-2-yl) methoxy]acetamide | Butyrylcholinesterase | Inhibitor |

| 6-(ethoxymethyl)-4-methoxy-2H-pyran-2-one | α-Chymotrypsin | Active |

| N-(3,4-dimethylphenyl)-2-[(4-methoxy-6-oxo-2H-pyran-2-yl)methoxy]acetamide | α-Chymotrypsin | Good Inhibitor |

Interactions with Inflammasome Signaling Pathways

The NLRP3 inflammasome is a key component of the innate immune system, and its aberrant activation is linked to a variety of inflammatory diseases. researchgate.net Consequently, the identification of NLRP3 inhibitors is a significant therapeutic goal. While direct studies on 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one are limited, the broader class of pyranone-containing compounds has been investigated for anti-inflammatory properties. nih.gov The modulation of the NLRP3 inflammasome often involves complex signaling cascades that can be influenced by small molecules. nih.gov Further research is needed to specifically elucidate the role of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one and its derivatives in modulating NLRP3 inflammasome activity.

Antimicrobial Efficacy and Structure-Activity Relationships in Pyranone Derivatives

Derivatives of 2H-pyran-3(6H)-one have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. nih.gov Structure-activity relationship (SAR) studies have revealed that the α,β-unsaturated ketone system within the pyranone ring is crucial for this activity. nih.gov

Key findings from these studies include:

Substituents at the C-2 and C-6 positions of the pyranone ring significantly influence antibacterial activity. nih.gov

Bulkier substituents at the C-2 position tend to enhance antibacterial efficacy. nih.gov

Specific substituents such as phenylthio, benzenesulfonyl, p-acetylaminobenzenesulfonyl, and p-bromophenyl at the C-2 position are beneficial for activity against Gram-positive bacteria. nih.gov

For example, the derivative 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one exhibited a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus. nih.gov This highlights the potential for developing potent antibacterial agents by modifying the pyranone scaffold.

| Compound Derivative | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus | 1.56 |

| 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. | 0.75 |

Anticoccidial Properties of Pyranone Derivatives

Coccidiosis, a parasitic disease of the intestinal tract of animals, is a significant concern in the poultry industry. Research into novel anticoccidial agents has explored the potential of pyranone derivatives. A study on derivatives of 6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(6H)-one revealed that while the parent compound had modest anticoccidial activity, its 5-amino derivatives were significantly more potent.

These amine adducts, when administered to chickens, provided total protection against Eimeria tenella, the causative agent of a severe form of coccidiosis. This suggests that the introduction of an amino group at the C-5 position of the pyranone ring is a key structural modification for enhancing anticoccidial activity. Further structure-activity relationship studies are needed to optimize the anticoccidial properties of this class of compounds. nih.govresearchgate.net

Advanced Spectroscopic and Computational Characterization of Pyranone Frameworks

Elucidation of Absolute and Relative Stereochemistry

The unequivocal determination of the stereochemistry of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one, which contains stereogenic centers, is crucial for understanding its chemical and biological properties. The relative configuration of substituents on the pyranone ring can be established using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through Nuclear Overhauser Effect Spectroscopy (NOESY) experiments. These experiments provide information about the spatial proximity of protons, allowing for the determination of their relative orientation (e.g., cis or trans). researchgate.netresearchgate.net The coupling constants between vicinal protons, obtained from 1H NMR spectra, also offer valuable insights into the dihedral angles and thus the relative stereochemistry of the molecule. beilstein-journals.org

For the assignment of the absolute configuration, chiroptical spectroscopic methods are paramount. Vibrational Circular Dichroism (VCD) has emerged as a powerful technique for determining the absolute stereochemistry of chiral molecules in solution. nih.govnih.govresearchgate.net This method involves the experimental measurement of the VCD spectrum and its comparison with the theoretically predicted spectrum for a known enantiomer, calculated using quantum chemical methods such as Density Functional Theory (DFT). americanlaboratory.comschrodinger.com Agreement between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. americanlaboratory.com In cases where the molecule can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of both the relative and absolute stereochemistry. nih.govnih.gov

Advanced Spectroscopic Methods for Structural Assignment

A combination of advanced spectroscopic techniques is required for the complete structural assignment of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one.

1D and 2D NMR Spectroscopy: One-dimensional (1D) NMR (1H and 13C) provides fundamental information about the chemical environment of each nucleus. thieme-connect.de Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity of atoms within the molecule. For instance, COSY reveals proton-proton couplings, while HSQC correlates protons to their directly attached carbons, and HMBC shows correlations between protons and carbons over two to three bonds. These techniques together allow for the unambiguous assignment of all proton and carbon signals. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecule with high precision, which in turn allows for the calculation of its elemental formula. This is a critical step in confirming the molecular identity of the compound. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. For 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one, characteristic absorption bands would be expected for the C=O (ketone) and C-O-C (ether and pyran ring) stretching vibrations.

X-ray Diffraction: When a suitable single crystal can be obtained, X-ray diffraction offers the most definitive structural information, including bond lengths, bond angles, and the precise three-dimensional arrangement of atoms in the solid state. researchgate.netnih.govyoutube.com This technique can reveal subtle conformational details of the pyranone ring.

Illustrative Spectroscopic Data:

Due to the limited availability of published experimental data for 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one, the following table presents hypothetical yet representative spectroscopic data based on the analysis of similar pyranone structures. nih.gov

| Technique | Observed Data (Hypothetical) |

| 1H NMR (CDCl3, 500 MHz) | δ 5.10 (q, J=6.5 Hz, 1H, H-2), 4.85 (d, J=4.0 Hz, 1H, H-6), 3.90 (dq, J=9.5, 7.0 Hz, 1H, OCH2CH3), 3.65 (dq, J=9.5, 7.0 Hz, 1H, OCH2CH3), 2.60-2.50 (m, 2H, H-4), 2.30-2.20 (m, 2H, H-5), 1.30 (d, J=6.5 Hz, 3H, 2-CH3), 1.25 (t, J=7.0 Hz, 3H, OCH2CH3) |

| 13C NMR (CDCl3, 125 MHz) | δ 208.0 (C-3), 101.5 (C-6), 75.0 (C-2), 65.0 (OCH2CH3), 45.0 (C-4), 30.0 (C-5), 20.0 (2-CH3), 15.0 (OCH2CH3) |

| HRMS (ESI+) | m/z: [M+H]+ Calculated for C8H15O3: 159.1016; Found: 159.1018 |

| IR (thin film) | νmax 2975 (C-H), 1725 (C=O), 1100 (C-O-C) cm-1 |

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods provide deep insights into the electronic structure, conformation, and reactivity of pyranone frameworks, complementing experimental data.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic properties of molecules. wikipedia.orgrowansci.com For 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one, DFT calculations can be employed to determine the optimized molecular geometry, atomic charges, and the energies and shapes of molecular orbitals (e.g., HOMO and LUMO). semanticscholar.orgyoutube.com This information is valuable for predicting the molecule's reactivity, with the HOMO and LUMO energies indicating its propensity to act as an electron donor or acceptor, respectively. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize regions of positive and negative electrostatic potential, highlighting potential sites for nucleophilic or electrophilic attack. mdpi.com

Potential Energy Surface Analysis and Conformational Studies

The 2H-pyran-3(6H)-one ring is not planar and can adopt several conformations, such as half-chair, sofa, or twist forms. researchgate.net Potential Energy Surface (PES) analysis is a computational technique used to explore the relative energies of these different conformations and the energy barriers to their interconversion. rsc.orgwikipedia.orglibretexts.org By mapping the energy of the molecule as a function of its geometric parameters (e.g., torsion angles), the most stable (lowest energy) conformation(s) can be identified. beilstein-journals.orgacs.org These studies are crucial for understanding the dynamic behavior of the molecule in solution and for interpreting experimental data, such as NMR coupling constants, which are averaged over the populated conformations.

Computational Insights into Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For pyranones, which can participate in reactions such as cycloadditions and nucleophilic additions, DFT calculations can be used to model the reaction pathways. rsc.orgresearchgate.net By calculating the energies of reactants, transition states, and products, the activation energies and reaction thermodynamics can be determined. rsc.orgresearchgate.netnih.gov This allows for the prediction of the most favorable reaction pathway and can explain observed regioselectivity and stereoselectivity. For instance, in a Diels-Alder reaction where the pyranone acts as a dienophile, computational modeling can help predict the facial selectivity of the diene's approach. nih.gov

Q & A

Q. What established synthetic routes are available for 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one?

The compound can be synthesized via Achmatowicz rearrangement , a method used for converting furfuryl alcohol derivatives into pyranones. For example, methyltrioxorhenium (1 mol%) and hydrogen peroxide (35%) in 2-propanol at 0°C yield 6-hydroxy-2H-pyran-3(6H)-one, which can be further modified by ethoxylation . Substitution reactions (e.g., using alkyl halides) at the hydroxyl or methyl positions may introduce ethoxy or methyl groups, as seen in related pyranone derivatives .

Q. How is NMR spectroscopy utilized to characterize 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one?

1H and 13C NMR are critical for structural elucidation. The ethoxy group (-OCH2CH3) shows a triplet (~1.3 ppm for CH3) and quartet (~3.5 ppm for CH2) in 1H NMR. The ketone (C=O) resonates at ~190–200 ppm in 13C NMR. Coupling patterns in the pyran ring (e.g., vicinal coupling constants) help confirm stereochemistry and substituent positions, as demonstrated for analogous methoxy-pyranones .

Q. What functional groups dictate the reactivity of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one?

Key functional groups include:

- α,β-unsaturated ketone (enone) : Prone to nucleophilic attack (e.g., Michael addition) and redox reactions.

- Ethoxy group : Acts as an electron-donating substituent, influencing ring electronics and stability.

- Methyl group at C-2 : Steric effects may hinder certain reactions (e.g., cycloadditions). Reactivity can be tailored by modifying these groups, as seen in studies of substituted pyranones .

Advanced Questions

Q. How do substituents at C-2 and C-6 influence the antimicrobial activity of 2H-pyran-3(6H)-one derivatives?

Bulky substituents at C-2 (e.g., phenylthio or phenacyloxy groups) enhance activity against gram-positive bacteria by improving lipid membrane penetration. Ethoxy at C-6 may increase bioavailability compared to methoxy, as observed in derivatives with MIC values as low as 0.75 µg/mL against Streptococcus spp. . Computational docking studies (not in evidence) could further elucidate steric and electronic interactions with bacterial targets.

Q. What strategies resolve contradictions in spectral data during structural analysis of substituted pyranones?

Contradictions (e.g., unexpected coupling constants or IR peaks) require multi-technique validation :

- IR spectroscopy : Confirm carbonyl (C=O) and ether (C-O) stretches (~1700 cm⁻¹ and ~1100 cm⁻¹, respectively).

- Mass spectrometry : Verify molecular ion ([M+H]+) and fragmentation patterns.

- X-ray crystallography : Resolve ambiguous stereochemistry, as applied to related bicyclic pyranones . Cross-referencing with literature data for analogous compounds (e.g., methoxy-pyranones ) is essential.

Q. How can reaction conditions be optimized to improve yields in pyranone synthesis?

- Catalyst screening : Methyltrioxorhenium in Achmatowicz rearrangement improves yields to >95% under mild conditions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.

- Temperature control : Low temperatures (0–5°C) minimize side reactions in oxidation steps . Kinetic studies and DOE (Design of Experiments) approaches can systematically identify optimal parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.